5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde
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Overview
Description
5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound featuring a cyclopropyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with carbon disulfide, followed by cyclization with an aldehyde under acidic conditions . Another approach involves the use of amidoxime derivatives, which react with carbonyl compounds to form the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: Formation of 5-cyclopropyl-1,3,4-oxadiazole-2-methanol.
Substitution: Various substituted oxadiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern and functional groups.
Isoxazoles: Similar in structure but with a different arrangement of nitrogen and oxygen atoms in the ring.
Thiadiazoles: Contain sulfur instead of oxygen in the ring, leading to different chemical properties.
Uniqueness: 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for designing new molecules with specific desired properties .
Properties
IUPAC Name |
5-cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOORHLFYWAECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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